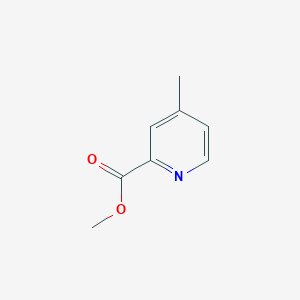
3-Ethoxy-N,N-diethyl-4-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-N,N-diethyl-4-hydroxybenzamide, also known as ethylphenidate, is a synthetic compound that belongs to the class of phenethylamines. It is a psychoactive substance that acts as a stimulant and is structurally similar to methylphenidate, a drug commonly used for the treatment of attention deficit hyperactivity disorder (ADHD). Ethylphenidate has been the subject of scientific research due to its potential applications in various fields, including medicine, pharmacology, and neuroscience.
Wirkmechanismus
Ethylphenidate acts as a selective dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine by neurons in the brain. This leads to an increase in the levels of dopamine in the synapse, which enhances the activity of dopaminergic neurons. The increased dopamine activity is responsible for the stimulant effects of 3-Ethoxy-N,N-diethyl-4-hydroxybenzamidete.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Ethoxy-N,N-diethyl-4-hydroxybenzamidete are similar to those of m3-Ethoxy-N,N-diethyl-4-hydroxybenzamidete. It increases the release of dopamine and norepinephrine in the brain, which leads to increased alertness, focus, and motivation. It also increases heart rate and blood pressure, which can have adverse effects on cardiovascular health.
Vorteile Und Einschränkungen Für Laborexperimente
Ethylphenidate has several advantages for use in lab experiments. It is a potent and selective dopamine reuptake inhibitor, which makes it useful for investigating the role of dopamine in various physiological and behavioral processes. It is also relatively easy to synthesize and has a long shelf life. However, its stimulant effects can make it difficult to use in behavioral experiments, as it can interfere with natural behavior and produce confounding effects.
Zukünftige Richtungen
There are several future directions for research on 3-Ethoxy-N,N-diethyl-4-hydroxybenzamidete. One area of interest is its potential as a treatment for depression and other mood disorders. Studies have shown that it has antidepressant effects in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is its potential as a cognitive enhancer, particularly in the treatment of ADHD. Finally, there is a need for further research on the long-term effects of 3-Ethoxy-N,N-diethyl-4-hydroxybenzamidete use, particularly with regard to cardiovascular health.
Synthesemethoden
The synthesis of 3-Ethoxy-N,N-diethyl-4-hydroxybenzamidete involves the reaction of 4-hydroxybenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The resulting compound is then reacted with diethylamine and ethanol to yield 3-Ethoxy-N,N-diethyl-4-hydroxybenzamidete. The synthesis method has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
Ethylphenidate has been used in scientific research to investigate its effects on the central nervous system. Studies have shown that it acts as a dopamine reuptake inhibitor, similar to m3-Ethoxy-N,N-diethyl-4-hydroxybenzamidete, and increases the levels of dopamine in the brain. This mechanism of action has potential applications in the treatment of ADHD, depression, and other neurological disorders.
Eigenschaften
CAS-Nummer |
13898-68-5 |
|---|---|
Produktname |
3-Ethoxy-N,N-diethyl-4-hydroxybenzamide |
Molekularformel |
C13H19NO3 |
Molekulargewicht |
237.29 g/mol |
IUPAC-Name |
3-ethoxy-N,N-diethyl-4-hydroxybenzamide |
InChI |
InChI=1S/C13H19NO3/c1-4-14(5-2)13(16)10-7-8-11(15)12(9-10)17-6-3/h7-9,15H,4-6H2,1-3H3 |
InChI-Schlüssel |
CSGBRIWXMBIKEM-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)O)OCC |
Kanonische SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)O)OCC |
Andere CAS-Nummern |
13898-68-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















